Z-GLN-GLY-OH (CAS 6610-42-0): A Comprehensive Technical Guide for Advanced Biochemical Applications
Z-GLN-GLY-OH (CAS 6610-42-0): A Comprehensive Technical Guide for Advanced Biochemical Applications
This guide provides an in-depth technical overview of N-α-Carbobenzoxy-L-glutaminyl-glycine (Z-GLN-GLY-OH), a critical dipeptide for researchers in enzymology, peptide chemistry, and drug development. Moving beyond a simple cataloging of properties, this document elucidates the causality behind its applications, offering field-proven insights into its use as a premier enzyme substrate and a versatile synthetic building block.
Core Molecular Identity and Physicochemical Profile
Z-GLN-GLY-OH is a synthetic dipeptide where the N-terminus of a glutaminyl-glycine sequence is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protecting group is fundamental to its utility, preventing unwanted side reactions of the α-amino group while allowing the γ-carboxamide of the glutamine residue or the C-terminal carboxyl group to be selectively targeted in enzymatic and chemical reactions.[2][3]
Structural Representation:
Caption: Chemical structure of Z-GLN-GLY-OH.
The key physicochemical properties of Z-GLN-GLY-OH are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 6610-42-0 | [4][5] |
| Molecular Formula | C₁₅H₁₉N₃O₆ | [5] |
| Molecular Weight | 337.33 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 131 - 132 °C | [5] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water. Soluble up to 50 mM in aqueous buffers. | [1][5][6] |
| Storage Temperature | -20°C | [1][5] |
| Purity (Typical) | >95% by HPLC | [6] |
Synthesis and Quality Control
Rationale for Synthetic Strategy
The synthesis of Z-GLN-GLY-OH is a classic example of solution-phase peptide synthesis. The strategy hinges on the orthogonal protection of functional groups. The N-terminal α-amino group of L-glutamine is protected by the carbobenzoxy (Z) group, which is stable under the conditions required for peptide bond formation but can be removed under mild hydrogenolysis conditions.[3] This allows for the specific activation of the α-carboxyl group of Z-Gln-OH for coupling with the free amino group of glycine.
Representative Solution-Phase Synthesis Protocol
While multiple coupling reagents can be employed, the following protocol outlines a common approach using a carbodiimide-based activator like Dicyclohexylcarbodiimide (DCC) in conjunction with an additive like N-hydroxysuccinimide (NHS) to minimize racemization.
Core Principle: This is a two-step process. First, Z-Gln-OH is activated by forming a highly reactive NHS ester. Second, this active ester reacts with glycine to form the desired dipeptide.
Step-by-Step Methodology:
-
Activation of Z-Gln-OH:
-
Dissolve Z-Gln-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dropwise while stirring.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
-
Coupling with Glycine:
-
In a separate flask, dissolve Glycine (1.2 equivalents) in a basic aqueous solution (e.g., 1M sodium bicarbonate) to deprotonate the amino group.
-
Filter the reaction mixture from Step 1 to remove the DCU precipitate.
-
Slowly add the filtered solution containing the Z-Gln-OSu active ester to the glycine solution.
-
Maintain the pH of the reaction mixture around 8-9 by adding a base as needed.
-
Stir the reaction vigorously at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the product into an organic solvent like ethyl acetate.[7]
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure Z-GLN-GLY-OH.[7]
-
Caption: Workflow for the solution-phase synthesis of Z-GLN-GLY-OH.
Analytical Quality Control: HPLC
Purity assessment is critical. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for analyzing the final product and intermediates.[8]
Rationale for Method: RP-HPLC separates molecules based on hydrophobicity.[9] The Z-group confers significant hydrophobicity to the dipeptide, allowing for excellent retention and separation on a C18 column. A gradient elution is employed, starting with a high aqueous mobile phase concentration to retain the peptide, followed by an increasing organic solvent concentration to elute it.[9][10]
Representative HPLC Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for peptide separations due to its hydrophobic stationary phase.[11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape.[11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is the organic modifier used to elute the peptide. |
| Gradient | 5% to 65% B over 20 minutes | A shallow gradient ensures good resolution of the product from starting materials and by-products.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[11] |
| Detection | UV at 214 nm and 254 nm | The peptide bond absorbs strongly around 214 nm. The Z-group's benzene ring allows for detection at 254 nm.[12] |
| Purity Standard | >95% | A common purity requirement for biochemical reagents.[6] |
Core Application: Transglutaminase (TGase) Activity Assays
The primary and most significant application of Z-GLN-GLY-OH is as a γ-glutamyl donor substrate for quantifying the activity of transglutaminases (TGases).[1][6] TGases are enzymes that catalyze the post-translational modification of proteins by forming an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.
The Hydroxamate Assay: A Classic Colorimetric Method
The foundational method for measuring TGase activity using Z-GLN-GLY-OH was established by Folk and Cole.[13] This assay cleverly exploits the enzyme's mechanism in a system that produces a readily detectable colored product.
Mechanism of Action: In the presence of TGase, the γ-carboxamide of the glutamine residue in Z-GLN-GLY-OH is transferred to an amine donor. When hydroxylamine is used as the amine donor, a stable γ-glutamyl hydroxamate product is formed. This hydroxamate product, upon chelation with ferric ions (Fe³⁺) in an acidic solution, forms a distinct reddish-purple complex that can be quantified spectrophotometrically at approximately 525 nm.[14]
Caption: Principle of the TGase hydroxamate assay.
In-Depth Experimental Protocol: Hydroxamate Assay
This protocol is a self-validating system, incorporating controls to ensure that the measured activity is directly attributable to the enzyme.
Reagents and Materials:
-
Z-GLN-GLY-OH stock solution (e.g., 100 mM in buffer).
-
Hydroxylamine hydrochloride solution (e.g., 2 M, pH adjusted to 6.0).
-
Assay Buffer: e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM CaCl₂.
-
Transglutaminase enzyme preparation.
-
Stopping Reagent: 15% Trichloroacetic Acid (TCA) containing 5% FeCl₃.
-
96-well microplate and spectrophotometer.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube or well of a microplate, prepare the reaction mixture. For a final volume of 100 µL:
-
50 µL Assay Buffer
-
10 µL Z-GLN-GLY-OH stock (Final conc: 10 mM)
-
20 µL Hydroxylamine solution (Final conc: 400 mM)
-
10 µL Water or buffer
-
-
Controls (Critical for Trustworthiness):
-
No-Enzyme Control: Replace the enzyme solution with buffer. This accounts for any non-enzymatic hydroxamate formation.
-
No-Substrate Control: Replace the Z-GLN-GLY-OH solution with buffer. This confirms the enzyme requires the substrate to produce a signal.
-
-
Initiate Reaction: Add 10 µL of the TGase enzyme solution to the reaction mixtures (and buffer to the 'No-Enzyme' control). Mix gently.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes). The time should be chosen to ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of the acidic FeCl₃ Stopping Reagent. This simultaneously stops the enzymatic reaction by lowering the pH and initiates color development.
-
Color Development & Measurement: Allow the color to develop for 5-10 minutes at room temperature. Measure the absorbance at 525 nm.
-
Data Analysis:
-
Subtract the absorbance of the 'No-Enzyme' control from all other readings.
-
Calculate the concentration of the hydroxamate product using a standard curve generated with a known concentration of a hydroxamate standard (e.g., Z-Glutamyl(γ-hydroxamate)-glycine).[14]
-
Enzyme activity is typically expressed in units, where one unit is the amount of enzyme that produces 1.0 µmole of product per minute under the specified conditions.[14]
-
Advanced Applications
Building Block in Peptide Synthesis
Beyond its use as an enzyme substrate, Z-GLN-GLY-OH can serve as a dipeptide building block for the synthesis of more complex peptides. The free C-terminal carboxyl group can be activated (e.g., using DCC/NHS as described in Section 2.2) to couple with the N-terminus of another amino acid or peptide fragment. The Z-group on the N-terminus ensures the correct regioselectivity of the coupling reaction.
Chemoenzymatic Synthesis of Neoglycoproteins
A sophisticated application of Z-GLN-GLY-OH is in the enzymatic synthesis of N-linked neoglycoproteins.[1] This powerful technique combines chemical synthesis and enzymatic ligation to create custom glycoproteins for research.
Core Principle: Transglutaminase is used to covalently attach an amine-functionalized carbohydrate to the glutamine side chain of Z-GLN-GLY-OH. This creates a glycan-dipeptide conjugate that can be further elaborated.
Workflow Overview:
-
Prepare Amine-Functionalized Glycan: A desired oligosaccharide is chemically modified to introduce a primary amine group, often via a spacer arm.
-
Enzymatic Ligation: The amine-functionalized glycan is incubated with Z-GLN-GLY-OH in the presence of transglutaminase. The TGase catalyzes the formation of an isopeptide bond between the glycan's primary amine and the γ-carboxamide of the glutamine residue in the dipeptide.
-
Purification and Further Use: The resulting neoglycopeptide is purified and can then be used as a building block in solid-phase or solution-phase peptide synthesis to incorporate the glycan at a specific site within a larger peptide sequence.
Safety and Handling
As a laboratory chemical, Z-GLN-GLY-OH should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related protected amino acids and dipeptides provide a strong basis for safe handling procedures.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15]
-
Inhalation: Avoid generating and inhaling dust. If dust is formed, use a local exhaust or work in a fume hood.[15][16]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For eye contact, rinse cautiously for several minutes and seek medical attention.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place. Recommended storage is at -20°C for long-term stability.[1][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Z-GLN-GLY-OH (CAS 6610-42-0) is far more than a simple dipeptide. Its carefully designed chemical structure, featuring a stable N-terminal protecting group, makes it an invaluable tool for the precise study of transglutaminase activity. The classic hydroxamate assay, built around this substrate, remains a robust and reliable method in enzymology. Furthermore, its utility as a building block in both traditional peptide synthesis and advanced chemoenzymatic strategies for creating neoglycoproteins underscores its versatility and importance in modern biochemical research and drug discovery. Understanding the principles behind its synthesis, purification, and application allows researchers to leverage this reagent to its full potential, ensuring data integrity and advancing scientific inquiry.
References
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LookChem. (n.d.). Cas 6610-42-0, Z-GLN-GLY-OH. Retrieved February 7, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.
-
PeptaNova GmbH. (n.d.). Z-Gln-Gly-OH. Retrieved February 7, 2026, from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved February 7, 2026, from [Link]
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Humana Press. (n.d.). HPLC of Peptides and Proteins. In M.-I. Aguilar (Ed.), Methods in Molecular Biology, vol. 251. Retrieved February 7, 2026, from [Link]
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Zhu, J., et al. (2022). Transglutaminase-Catalyzed Bottom-Up Synthesis of Polymer Hydrogel. Frontiers in Bioengineering and Biotechnology. Retrieved February 7, 2026, from [Link]
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Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2022, March 22). Transglutaminase-Catalyzed Bottom-Up Synthesis of Polymer Hydrogel. Retrieved February 7, 2026, from [Link]
-
Zedira GmbH. (n.d.). Z-Gln-Gly-OH - Assays and Substrates. Retrieved February 7, 2026, from [Link]
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